molecular formula C13H16N2O3 B13888172 Tert-butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate

Tert-butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate

Cat. No.: B13888172
M. Wt: 248.28 g/mol
InChI Key: GVYLLFGAHGKVLE-UHFFFAOYSA-N
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Description

Tert-butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate is a versatile bicyclic heterocyclic building block designed for advanced pharmaceutical research and development. This compound features a fused pyrrolo[3,4-b]pyridine core, a tert-butyloxycarbonyl (Boc) protective group on the secondary amine, and a formyl group at the 3-position. The Boc group enhances solubility in organic solvents and provides a robust means of protecting the amine functionality during multi-step synthetic sequences, while the formyl group serves as a highly reactive handle for further derivatization via nucleophilic addition or condensation reactions. Compounds based on the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold have been investigated as key intermediates in the synthesis of potential therapeutic agents, including allosteric modulators of the M4 muscarinic acetylcholine receptor, which is a target for neurological and psychiatric disorders such as schizophrenia . The presence of multiple nitrogen atoms in the structure allows for hydrogen bonding and coordination with biological targets, making this scaffold a privileged structure in medicinal chemistry. As a key synthetic intermediate, it can be used in cross-coupling reactions, reductive amination, and as a precursor for the construction of more complex polyheterocyclic systems. This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

tert-butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate

InChI

InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-6-10-4-9(8-16)5-14-11(10)7-15/h4-5,8H,6-7H2,1-3H3

InChI Key

GVYLLFGAHGKVLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)N=CC(=C2)C=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of Tert-butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate typically involves multi-step organic synthesis starting from substituted pyrrolo[3,4-b]pyridine precursors. The synthetic approach often includes:

  • Selective halogenation at the 3-position of the pyrrolo[3,4-b]pyridine core.
  • Introduction of formyl and carboxylate groups through electrophilic substitution or oxidation.
  • Protection of carboxyl groups as tert-butyl esters to improve stability and facilitate purification.

Halogenation and Functional Group Introduction

According to patent WO2012078802A1, halogenation at the 3-position of pyrrolo[2,3-b]pyridine derivatives is achieved using N-halosuccinimides (N-iodosuccinimide, N-bromosuccinimide, or N-chlorosuccinimide) in polar aprotic solvents such as tetrahydrofuran (THF), acetonitrile (ACN), or dimethylformamide (DMF) at room temperature. This step is crucial for subsequent functionalization.

Formylation and Carboxylation

The formyl group at the 3-position can be introduced by selective oxidation or via formylation reactions, often employing Vilsmeier–Haack conditions or similar electrophilic formylation methods. The carboxylate group at the 6-position is typically introduced by esterification of the corresponding acid with tert-butanol under acidic conditions to yield the tert-butyl ester.

Coupling and Cyclization Reactions

Coupling agents such as dicyclohexylcarbodiimide (DCC), O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) are employed to facilitate amide bond formation or cyclization steps, enhancing yield and purity.

Purification and Crystallization

After synthesis, purification is typically performed by filtration, washing with cold methanol or acetonitrile, and drying under vacuum. Crystallization from suitable solvents such as acetonitrile is used to obtain pure crystalline product.

Detailed Reaction Conditions and Data Table

Step Reagents/Conditions Solvent(s) Temperature Notes
Halogenation at 3-position N-iodosuccinimide / N-bromosuccinimide / N-chlorosuccinimide THF / ACN / DMF Room temperature Polar aprotic solvents preferred; mild conditions preserve core structure
Formylation Vilsmeier–Haack reagent or equivalent Dichloromethane or DMF 0–25 °C Electrophilic substitution; careful control to avoid overreaction
Esterification (tert-butyl) Tert-butanol, acid catalyst (e.g., trifluoroacetic acid) Tetrahydrofuran (THF) Room temperature Protects carboxyl group; improves compound stability and handling
Coupling/Cyclization DCC, HATU, BOP, or similar coupling agents Dichloromethane (DCM) or DMF 0–25 °C Use of additives like DMAP to accelerate reaction and suppress side reactions
Purification Filtration, washing with cold methanol or acetonitrile Methanol, Acetonitrile Ambient Vacuum drying; crystallization from acetonitrile for pure product isolation

Research Findings and Optimization Insights

  • The halogenation step is highly selective and efficient when performed in polar aprotic solvents at room temperature, minimizing side reactions and degradation of the pyrrolo[3,4-b]pyridine core.
  • Use of coupling agents like HATU or BOP in the presence of catalytic 4-dimethylaminopyridine (DMAP) enhances the yield of amide bond formation or cyclization, critical for constructing the dihydropyrrolo ring system.
  • Crystallization from acetonitrile is an effective purification method, yielding high-purity crystalline material suitable for further applications.
  • Optimization of reaction scale and conditions allows for reproducible synthesis on a 20 mmol scale with good yields, as demonstrated in analogous pyrrolo[3,2-b]pyrrole systems.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol .

Scientific Research Applications

Tert-butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound is compared to analogs with substitutions at positions 2, 3, or 4 of the pyrrolopyridine core. Key differences include substituent type (e.g., cyano, amino, bromo) and their effects on reactivity, stability, and applications.

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Substituent Molecular Formula Molecular Weight (g/mol) Purity Key Properties
Tert-butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate 2924020-81-3 Formyl (-CHO) C₁₃H₁₅N₂O₃ 261.27 97% Reactive formyl group for derivatization
Tert-butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate 1823265-81-1 Cyano (-CN) C₁₃H₁₅N₃O₂ 245.28 ≥95% High stability; used as a heterocyclic building block
Tert-butyl 3-amino-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate 1206248-54-5 Amino (-NH₂) C₁₂H₁₇N₃O₂ 235.28 N/A Requires inert storage; potential for amidation
Tert-butyl 4-bromo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate 1393558-15-0 Bromo (-Br) C₁₂H₁₅BrN₂O₂ 299.16 N/A Hazardous (H302, H315, H319); used in cross-coupling reactions
Tert-butyl 2-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate 1174020-37-1 Amino (-NH₂) at position 2 C₁₂H₁₇N₃O₂ 235.28 N/A Positional isomer with distinct reactivity

Commercial Availability and Pricing

Compound Supplier Quantity Price
Tert-butyl 3-formyl-...carboxylate Aladdin 100 mg ¥6,064.9
Tert-butyl 3-cyano-...carboxylate Biosynth 500 mg Discontinued
Tert-butyl 4-bromo-...carboxylate Multiple 1 g Price on request

Biological Activity

Tert-butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its synthesis, biological interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C13H16N2O3, with a molecular weight of 248.28 g/mol. The compound features a tert-butyl group, a formyl group, and a carboxylate moiety attached to a pyrrolo[3,4-b]pyridine backbone. This unique arrangement contributes to its reactivity and biological activity .

Synthesis

The synthesis of this compound typically involves several steps that may vary based on the availability of starting materials and desired purity levels. The synthetic pathways often include reactions that modify the pyrrolo[3,4-b]pyridine structure to incorporate the functional groups necessary for biological activity .

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antiproliferative Activity : Compounds in this class have shown antiproliferative effects against different cancer cell lines. For instance, studies have identified that certain derivatives can inhibit cell proliferation in cancer models such as K-562 cells .
  • Enzyme Inhibition : Interaction studies involving this compound focus on its binding affinities with biological targets like enzymes and receptors. Techniques such as molecular docking simulations and surface plasmon resonance are employed to assess these interactions .

Table 1: Comparison of Related Compounds

Compound NameMolecular FormulaKey Features
Tert-butyl 2-bromo-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylateC12H15BrN2O2Contains bromine; used in substitution reactions.
Tert-butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylateC13H15N3O2Features a cyano group; potential for enhanced reactivity.
Tert-butyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylateC13H16N2O3Similar structure; differing position of formyl group.

The mechanism by which this compound exerts its biological effects is still under investigation. Initial findings suggest that it may interact with specific protein targets involved in cell signaling pathways related to cancer proliferation and survival .

Case Studies

  • Antiproliferative Effects : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, one study reported an IC50 value of 13.3 µM against MCF-7 breast cancer cells .
  • Enzyme Interaction : Research has focused on the binding affinities of these compounds with key enzymes involved in cancer metabolism. The results indicate promising potential for further development as therapeutic agents targeting specific pathways in cancer cells .

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